molecular formula C14H17ClN4O4 B15014261 (3E)-N-(2-chlorophenyl)-3-{[[(2-hydroxyethyl)amino](oxo)acetyl]hydrazono}butanamide

(3E)-N-(2-chlorophenyl)-3-{[[(2-hydroxyethyl)amino](oxo)acetyl]hydrazono}butanamide

Cat. No.: B15014261
M. Wt: 340.76 g/mol
InChI Key: QHKZALDSFRRVKN-GIJQJNRQSA-N
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Description

(3E)-N-(2-CHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a chlorophenyl group, a hydroxyethyl carbamoyl group, and a formamido group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-CHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2-CHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (3E)-N-(2-CHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules .

Medicine

Its structure allows for the modification of its functional groups to create new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (3E)-N-(2-CHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-(2-BROMOPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE
  • (3E)-N-(2-FLUOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE
  • (3E)-N-(2-METHOXYPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE

Uniqueness

The uniqueness of (3E)-N-(2-CHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE lies in its specific functional groups and their arrangement. The presence of the chlorophenyl group, combined with the hydroxyethyl carbamoyl and formamido groups, provides a distinct reactivity pattern and potential for diverse applications .

Properties

Molecular Formula

C14H17ClN4O4

Molecular Weight

340.76 g/mol

IUPAC Name

N'-[(E)-[4-(2-chloroanilino)-4-oxobutan-2-ylidene]amino]-N-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C14H17ClN4O4/c1-9(18-19-14(23)13(22)16-6-7-20)8-12(21)17-11-5-3-2-4-10(11)15/h2-5,20H,6-8H2,1H3,(H,16,22)(H,17,21)(H,19,23)/b18-9+

InChI Key

QHKZALDSFRRVKN-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC=CC=C1Cl

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC=CC=C1Cl

solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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